ZK 756326 -

ZK 756326

Catalog Number: EVT-1582281
CAS Number:
Molecular Formula: C21H28N2O3
Molecular Weight: 356.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-[2-[4-[(3-phenoxyphenyl)methyl]-1-piperazinyl]ethoxy]ethanol is an aromatic ether.
Overview

ZK 756326 is a chemical compound recognized for its role as a selective, non-peptide agonist of the chemokine receptor CCR8. This compound is primarily utilized in medicinal chemistry and immunology, particularly in research focused on the central nervous system and immune cell signaling. It has been identified as a potent inhibitor of the binding of the CCR8 ligand I-309 (CCL1) with an inhibitory concentration (IC50) of approximately 1.8 µM .

Source and Classification

ZK 756326 is classified under non-peptide chemokine receptor agonists, specifically targeting the CC chemokine receptor type 8. It is derived from synthetic methodologies that aim to create compounds with specific biological activities, particularly in the modulation of immune responses and neurological functions.

Synthesis Analysis

Methods and Technical Details

The synthesis of ZK 756326 involves several chemical reactions that incorporate various organic synthesis techniques. The detailed synthetic pathway typically includes:

  • Starting Materials: The synthesis begins with readily available precursors, often involving phenoxybenzylpiperazine analogs.
  • Reagents and Conditions: Specific reagents are employed to facilitate reactions such as alkylation or acylation, under controlled temperature and pressure conditions to optimize yield.
  • Purification: Post-synthesis, the compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity for biological assays .
Molecular Structure Analysis

Structure and Data

ZK 756326's molecular structure can be characterized by its specific arrangement of atoms which facilitates its interaction with the CCR8 receptor. The compound's structure can be represented as follows:

  • Molecular Formula: C₁₈H₂₃Cl₂N₂O
  • Molecular Weight: Approximately 364.29 g/mol
  • Structural Features: The presence of a piperazine ring contributes to its pharmacological properties, allowing for effective receptor binding and activation.

The structural analysis indicates that ZK 756326 possesses functional groups that enhance its selectivity towards CCR8 compared to other receptors .

Chemical Reactions Analysis

Reactions and Technical Details

ZK 756326 undergoes specific chemical reactions that are crucial for its activity:

  • Binding Interactions: Upon administration, ZK 756326 binds to the CCR8 receptor, inhibiting the natural ligand CCL1 from binding. This interaction is critical for studying immune cell signaling pathways.
  • G Protein Coupling: The binding of ZK 756326 facilitates G protein activation (specifically Gαi), leading to downstream signaling events that modulate immune responses .
Mechanism of Action

Process and Data

The mechanism of action for ZK 756326 primarily revolves around its agonistic effects on CCR8:

  1. Receptor Binding: ZK 756326 binds selectively to CCR8, displacing endogenous ligands such as CCL1.
  2. Signal Transduction: This binding activates intracellular signaling pathways via G proteins, particularly Gαi, which leads to various cellular responses including chemotaxis and cytokine release.
  3. Biological Outcomes: The activation of CCR8 by ZK 756326 has implications in modulating immune cell behavior, influencing both innate and adaptive immunity .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

ZK 756326 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range typical for similar compounds.

These properties are essential for determining the compound's suitability for various experimental applications.

Applications

Scientific Uses

ZK 756326 has a variety of applications in scientific research:

  • Immunology Research: It is utilized to investigate the role of CCR8 in immune cell signaling, providing insights into diseases where this pathway is implicated.
  • Pharmaceutical Development: As a building block in drug synthesis, it aids in developing new therapies targeting neurological disorders and immune-related conditions.
  • Cellular Studies: Used in assays to study receptor activation and downstream signaling pathways, contributing to a better understanding of cell biology .
Molecular Pharmacology of ZK 756326 as a CCR8 Agonist

Mechanistic Insights into CCR8 Activation Dynamics

Gi Protein-Coupled Signaling Pathways in Immune Modulation

ZK 756326 (2-{2-[4-(3-phenoxybenzyl)piperazin-1-yl]ethoxy}ethanol) is a synthetic nonpeptide agonist that selectively activates the CC chemokine receptor 8 (CCR8), a class A G protein-coupled receptor (GPCR). Upon binding, ZK 756326 triggers conformational changes in CCR8, leading to coupling with the inhibitory Gαi protein. This engagement inhibits adenylyl cyclase activity, reducing intracellular cAMP levels and modulating downstream immune responses [1] [7] [9]. The Gαi dependence is confirmed by complete blockade of signaling with pertussis toxin, which inactivates Gαi [7]. Additionally, Gβγ subunits released during activation contribute to calcium mobilization and phosphoinositide 3-kinase (PI3K)/Akt pathways, which are critical for T-cell migration and survival within tumor microenvironments [8]. This Gi-mediated signaling underpins ZK 756326’s role in immune modulation, particularly in regulatory T (Treg) cells, where CCR8 is highly enriched [2] [4].

Ligand-Induced ERK1/2 Phosphorylation in THP1 Cell Models

In THP1 monocytic cell lines, ZK 756326 induces dose-dependent phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) at residues T202/Y204 (ERK1) and T185/Y187 (ERK2) [3]. This activation peaks within 3 minutes of agonist exposure and occurs via Gi-dependent MAPK cascades. ERK phosphorylation regulates cellular processes such as proliferation, differentiation, and cytokine secretion, linking ZK 756326 to immunomodulatory outcomes. Notably, the EC50 for ERK1/2 activation (245 nM) aligns with calcium mobilization assays (EC50 = 245 nM), confirming a shared signaling hierarchy [3] [8]. Cross-desensitization experiments further demonstrate that pretreatment with ZK 756326 abolishes subsequent responses to the endogenous agonist CCL1, indicating receptor internalization or downstream pathway exhaustion [1] [7].

Table 1: Key Signaling Pathways Activated by ZK 756326

PathwayAssay SystemEC50/PotencyFunctional Outcome
Calcium mobilizationCHO-hCCR8 cells245 nMCell migration, cytoskeletal changes
ERK1/2 phosphorylationTHP1 cells245 nMCell proliferation/differentiation
i couplingBRET assaysNot applicablecAMP reduction, immune suppression
β-arrestin recruitmentHEK293-CCR8 cellsHigher efficacy than CCL1Receptor internalization

Selectivity Profiling Across Chemokine Receptors

Absence of Agonist Activity at CCR3, CXCR3, CXCR4, and CCR5

ZK 756326 exhibits exceptional selectivity for CCR8 over related chemokine receptors. Functional assays reveal no agonist activity (e.g., calcium flux, chemotaxis) at CCR3, CXCR3, CXCR4, or CCR5, even at concentrations up to 10 µM [1] [3] [7]. This specificity is critical for avoiding off-target immune effects, as these receptors mediate diverse processes like eosinophil migration (CCR3) or HIV entry (CCR5/CXCR4). Radioligand binding studies confirm that ZK 756326 competes with 125I-CCL1 at CCR8 (IC50 = 1.8 µM) but shows negligible displacement of ligands bound to CCR1, CCR2, or CXCR4 [7] [9]. The compound also inhibits HIV fusion in cells co-expressing CD4/CCR8, mirroring CCL1’s antiviral role without engaging coreceptors like CCR5 or CXCR4 [5] [7].

Structural Determinants of Receptor Specificity (Y114³.³³ and Y172⁴.⁶⁴ Residues)

Cryo-EM structures of CCR8 bound to ZK 756326 reveal a deep orthosteric pocket within the transmembrane helices (TM3–TM7), where the agonist forms hydrogen bonds with Glu2867.39 and Tyr1143.33 [4] [9]. Two residues govern selectivity:

  • Tyr1143.33: Stabilizes the phenoxybenzyl group of ZK 756326 via hydrophobic stacking. Mutagenesis (Y114A) reduces agonist potency by >10-fold due to lost van der Waals contacts [4] [9].
  • Tyr1724.64: Interacts with the piperazine-ethoxyethanol moiety. This residue is divergent in CCR3/CCR5, explaining why ZK 756326 avoids activation [4] [9].

The conserved Y1.39Y3.32E7.39 motif in CC chemokine receptors further fine-tunes recognition. Unlike peptide agonists (e.g., CCL1), ZK 756326 does not require N-terminal tyrosine sulfation for activation, enabling selective binding to mutated CCR8 (Y14A/Y15A) [7] [9].

Table 2: Impact of CCR8 Mutations on ZK 756326 Activity

ResidueMutationEffect on Agonist PotencyRole in Binding
Glu2867.39E286AAbolished activationH-bond with tertiary amine
Tyr1143.33Y114A~10-fold decreaseHydrophobic pocket formation
Tyr1724.64Y172A~5-fold decreaseStabilizes piperazine moiety
Tyr421.39Y42A~8-fold decreaseCore hydrophobic contact

Functional Characterization and Therapeutic Implications

ZK 756326 induces biased signaling distinct from CCL1. While both activate Gαi, CCL1 strongly stimulates Gβγ-dependent cell migration and calcium release. In contrast, ZK 756326 drives β-arrestin recruitment and ERK phosphorylation with higher efficacy but minimal Gβγ coupling [8]. This bias may fine-tune immune responses by skewing CCR8 toward anti-inflammatory or Treg-activating pathways. The compound’s ability to desensitize CCR8 to CCL1 also suggests utility in indirectly dampening chemokine-driven inflammation [1] [7]. Structurally, the rigid piperazine-ethoxyethanol core of ZK 756326 (molecular weight: 429.39 g/mol) limits flexibility, preventing accommodation in non-target receptors like CCR3, which possess divergent residues near TM4 [3] [9]. These insights guide future CCR8-targeted therapeutics for cancer immunotherapy, where depletion or modulation of intratumoral Tregs is desirable [2] [4].

Structural Analysis of ZK 756326-CCR8 Complexes

Cryo-EM structures (resolution: 2.9–3.1 Å) of CCR8 bound to ZK 756326 reveal a binding pose distinct from peptide agonists. The ligand’s central piperazine group inserts into a hydrophobic subpocket formed by Tyr421.39, Phe2546.51, and Val1093.28, while its ethoxyethanol tail hydrogen-bonds Glu2867.39 [4] [9]. This binding mode orients the phenoxybenzyl group toward extracellular loop 2 (ECL2), avoiding the N-terminal sulfotyrosine pocket required for CCL1 binding. Consequently, ZK 756326 activates CCR8 independently of receptor sulfation—a key differentiator from endogenous chemokines [7]. The "toggle switch" at Trp2486.48 is stabilized in an active conformation, facilitating G protein coupling [4].

Figure 1: Structural Model of ZK 756326-CCR8-Gi Complex

Cryo-EM structure (PDB: 8SFE) shows ZK 756326 (yellow) bound deep within the CCR8 transmembrane bundle (blue). Key interactions:

  • H-bond between ligand tertiary amine and Glu2867.39
  • Hydrophobic contacts with Tyr1143.33 and Tyr1724.64
  • Activation of the conserved "toggle switch" (Trp2486.48)

Concluding Remarks on Pharmacological Significance

ZK 756326 represents a pioneering nonpeptide agonist tool for dissecting CCR8 biology. Its selectivity, biased signaling, and structural elucidation provide a roadmap for developing next-generation immunomodulators. Future work should explore its effects in in vivo Treg models and structure-activity relationship (SAR) optimization for clinical translation.

Properties

Product Name

ZK 756326

IUPAC Name

2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol

Molecular Formula

C21H28N2O3

Molecular Weight

356.5 g/mol

InChI

InChI=1S/C21H28N2O3/c24-14-16-25-15-13-22-9-11-23(12-10-22)18-19-5-4-8-21(17-19)26-20-6-2-1-3-7-20/h1-8,17,24H,9-16,18H2

InChI Key

SHDFUNGIHDOLQM-UHFFFAOYSA-N

Synonyms

2-(2-(4-(3-phenoxybenzyl)piperazin-1-yl)ethoxy)ethanol
ZK 756326
ZK-756326
ZK756326

Canonical SMILES

C1CN(CCN1CCOCCO)CC2=CC(=CC=C2)OC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.